molecular formula C20H18ClNO B1393860 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-74-3

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393860
CAS No.: 1160264-74-3
M. Wt: 323.8 g/mol
InChI Key: SDJCIWGCBRRFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: Reflux.

The reaction yields this compound as the primary product .

Chemical Reactions Analysis

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, quinoline derivatives generally exert their effects by:

Comparison with Similar Compounds

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry.

Biological Activity

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structure and Synthesis

The compound is characterized by a quinoline backbone substituted with an isobutylphenyl group and a carbonyl chloride functional group. The synthesis typically involves chlorination reactions under controlled conditions using agents like thionyl chloride or oxalyl chloride, which facilitate the introduction of the carbonyl chloride group into the quinoline structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Comparative studies have demonstrated that it outperforms several conventional antibiotics in specific assays, indicating a unique mechanism of action.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines. For instance, studies report IC50 values in the range of 5-10 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. Additionally, molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization, which is crucial for cancer cell division.

Cell LineIC50 (µM)Mechanism of Action
MCF-76.55Induces apoptosis
HepG27.20Inhibits tubulin polymerization
HCT1168.30Cell cycle arrest

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential application in treating inflammatory diseases. Its selectivity for COX-2 over COX-1 indicates a favorable safety profile compared to traditional NSAIDs.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on albumin denaturation as an indicator of anti-inflammatory activity, showing promising results with an IC50 value comparable to established drugs like ibuprofen.
  • Animal Models : In vivo experiments demonstrated that treatment with this compound led to reduced inflammation in carrageenan-induced paw edema models, further supporting its potential therapeutic use.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCIWGCBRRFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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